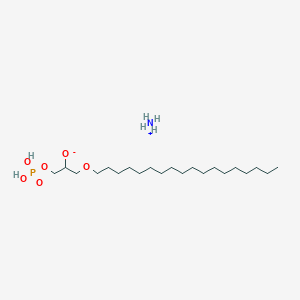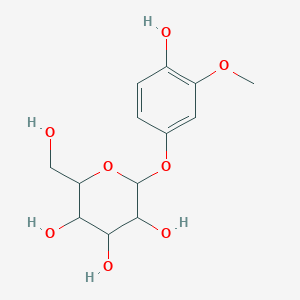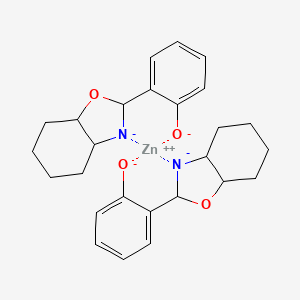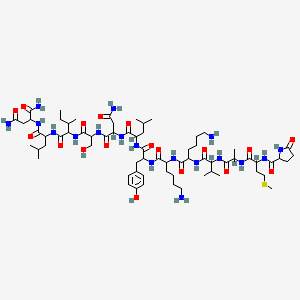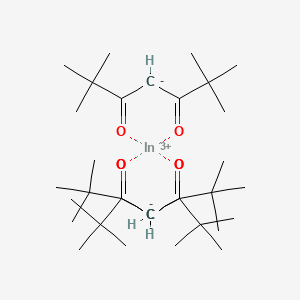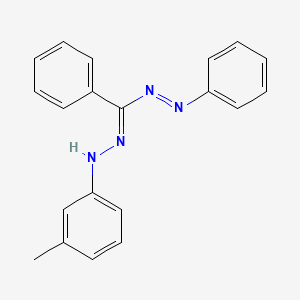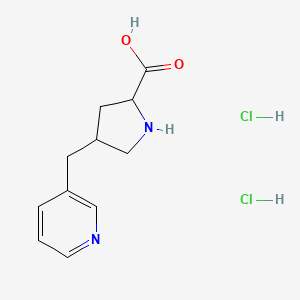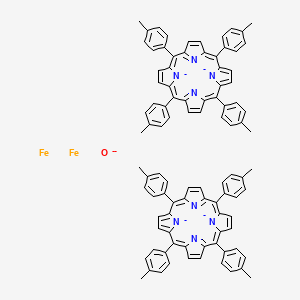
(23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione is a complex organic compound belonging to the class of lanostane triterpenoids. This compound is characterized by its unique structure, which includes an epoxy group, a hydroxyl group, and a ketone group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione typically involves multiple steps, starting from simpler precursor molecules. The key steps in the synthesis include:
Formation of the Lanostane Skeleton: This is achieved through a series of cyclization reactions.
Introduction of Functional Groups: The epoxy, hydroxyl, and ketone groups are introduced through specific reactions such as epoxidation, hydroxylation, and oxidation.
Purification: The final compound is purified using techniques like chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the lanostane skeleton, followed by chemical modifications to introduce the desired functional groups. This approach can be more cost-effective and environmentally friendly compared to purely chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form a hydroxyl group.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone group can yield a secondary alcohol.
Wissenschaftliche Forschungsanwendungen
(23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of (23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate processes such as cell growth and apoptosis.
Interacting with Receptors: Binding to cellular receptors to modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lanosterol: A precursor in the biosynthesis of steroids.
Ergosterol: A sterol found in fungi.
Cholesterol: A key component of cell membranes in animals.
Uniqueness
(23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione is unique due to its specific functional groups and structure, which confer distinct biological activities and chemical reactivity. Its epoxy group, in particular, is a distinguishing feature that sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C29H44O4 |
|---|---|
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
4-(hydroxymethyl)-3',4,10,13,14-pentamethyl-5'-propanoylspiro[2,5,6,7,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-3-one |
InChI |
InChI=1S/C29H44O4/c1-7-21(31)22-16-18(2)29(33-22)15-14-27(5)20-8-9-23-25(3,19(20)10-13-28(27,29)6)12-11-24(32)26(23,4)17-30/h18,22-23,30H,7-17H2,1-6H3 |
InChI-Schlüssel |
KHSHJGYTLGFEMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(=O)C5(C)CO)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B12324439.png)
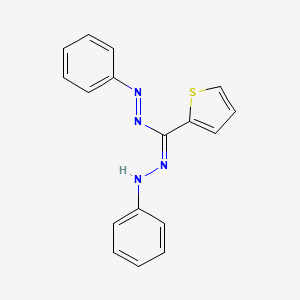
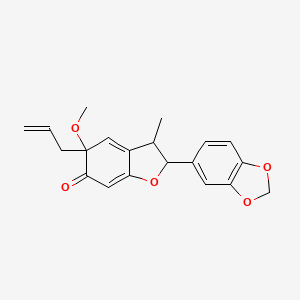
![1(4H)-Naphthalenone, 2-(1,1-dimethylethyl)-4-[3-(1,1-dimethylethyl)-4-oxo-1(4H)-naphthalenylidene]-](/img/structure/B12324472.png)

